molecular formula C5H10ClO4P B6292209 Dimethyl-3-chloro-2-oxopropylphosphonate CAS No. 60378-99-6

Dimethyl-3-chloro-2-oxopropylphosphonate

Cat. No.: B6292209
CAS No.: 60378-99-6
M. Wt: 200.56 g/mol
InChI Key: KQOPZQMGPRYJOI-UHFFFAOYSA-N
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Description

Dimethyl-3-chloro-2-oxopropylphosphonate is a chemical compound with the molecular formula C5H10ClO4P and a molecular weight of 200.56 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phosphonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-3-chloro-2-oxopropylphosphonate can be synthesized through the reaction of chloroacetyl chloride with dimethyl methylphosphonate . The reaction typically occurs under controlled conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent product quality and high yield. The compound is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-3-chloro-2-oxopropylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Bases: Sodium hydroxide or potassium carbonate is used to neutralize acids formed during reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are used to dissolve reactants and facilitate reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

    Hydrolysis Products: Phosphonic acid derivatives are formed upon hydrolysis.

Scientific Research Applications

Dimethyl-3-chloro-2-oxopropylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl-3-chloro-2-oxopropylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A precursor in the synthesis of dimethyl-3-chloro-2-oxopropylphosphonate.

    Chloroacetyl chloride: Another precursor used in the synthesis.

    Phosphonic acid derivatives: Compounds with similar phosphonate groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of a phosphonate group and a chloroacetyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

1-chloro-3-dimethoxyphosphorylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPZQMGPRYJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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